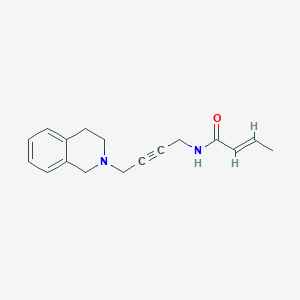

![molecular formula C16H19N5O B6504489 N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396857-29-6](/img/structure/B6504489.png)

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their notable therapeutic importance and are linked with amine and ester groups . They have the ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of this compound involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring linked with amine and ester groups . Two singlets appearing in the δ 5.12–5.41 region were assigned to methylene protons linked to N 1 of the triazole ring and OCH 2 protons, while a singlet in the δ 4.60–4.71 region was assigned to methylene protons linked to C 4 of the triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1,2,3-triazoles exhibit notable antimicrobial properties, making them valuable candidates for drug development. In the case of our compound, researchers have synthesized a series of 1,2,3-triazole hybrids containing amine-ester functionality . These hybrids were tested against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella enterica, Candida albicans, and Rhizopus oryzae. Notably, compound 7o demonstrated substantial potency (MIC = 0.0558 μmol/mL) against most of the tested microbes. The favorable ADME (absorption, distribution, metabolism, and excretion) profile suggests its potential as a patient-compliant antimicrobial agent.

Anti-Cancer Potential

1,2,3-triazoles have also shown promise as anti-cancer agents. Their stability, ability to engage in hydrogen bonding, and involvement in dipole-dipole interactions contribute to their enhanced biocompatibility. Researchers have explored the anti-cancer activity of similar compounds, and our compound could potentially follow suit . Further investigations are needed to elucidate its specific mechanisms and efficacy against cancer cells.

Anti-Tubercular Activity

1,2,3-triazoles have been explored as anti-tubercular agents. Our compound’s structure suggests it could be a candidate for inhibiting Mycobacterium tuberculosis, but further studies are necessary .

Other Applications

Beyond the mentioned fields, 1,2,3-triazoles find applications in diverse areas, including drug development, nanotube production, cyclic peptide synthesis, dendrimer synthesis, enzyme modification, and liquid crystal creation . While specific data on our compound may be limited, its potential versatility remains intriguing.

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities. Given the notable therapeutic importance of 1,2,3-triazoles , there is potential for this compound to be developed into novel antimicrobial drugs for combating drug-resistant infections effectively .

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,3-triazole moiety are known to interact with a variety of receptors and enzymes .

Mode of Action

1,2,3-triazoles are known to exert their effects by inhibiting enzymes and interacting with various receptors . The presence of the benzyl(methyl)amino group could potentially enhance the compound’s interaction with its targets.

Biochemical Pathways

Compounds containing the 1,2,3-triazole moiety are known to affect various biochemical pathways . For instance, 1,2,3-triazoles have been reported to inhibit enzymes and affect vascular endothelial growth factor receptor and epidermal growth factor receptor, which play important roles in disease progression .

Pharmacokinetics

Compounds containing the 1,2,3-triazole moiety are generally known for their broad range of chemical and biological properties, which could potentially influence their pharmacokinetic profile .

Result of Action

Compounds containing the 1,2,3-triazole moiety are known to exhibit a broad range of important biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to considerable environmental pollution, which can exert strong selection pressure on bacteria . This could potentially influence the action and efficacy of this compound.

Propiedades

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-20(12-14-8-4-3-5-9-14)11-7-6-10-17-16(22)15-13-21(2)19-18-15/h3-5,8-9,13H,10-12H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBJCMJEGVOFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6504413.png)

![4-methyl-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6504433.png)

![1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6504436.png)

![3-[(3,4-dimethoxyphenyl)methyl]-1-[4-(morpholin-4-yl)but-2-yn-1-yl]urea](/img/structure/B6504441.png)

![2,4-dimethoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504451.png)

![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B6504461.png)

![5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide](/img/structure/B6504464.png)

![1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-3-(thiophen-2-yl)urea](/img/structure/B6504469.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide](/img/structure/B6504475.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide](/img/structure/B6504482.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-(2-chlorophenyl)acetamide](/img/structure/B6504486.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-chlorobenzene-1-sulfonamide](/img/structure/B6504498.png)

![N-(2-fluorophenyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6504514.png)